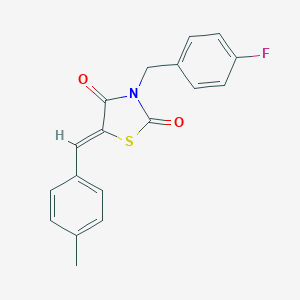![molecular formula C19H14ClN3O5 B302227 methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a chemical compound used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate is not fully understood. However, it is believed that the compound may act by inducing apoptosis in cancer cells. Apoptosis is a process by which cells undergo programmed cell death, and it is a natural process that occurs in the body to eliminate damaged or abnormal cells.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-oxidant properties, which may be useful in the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several advantages for lab experiments. It is a relatively stable compound and is easy to synthesize. Additionally, this compound has shown promising results in various studies, making it a potentially useful tool for scientific research. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been achieved using a variety of methods. One such method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-furaldehyde and hydrazine hydrate in the presence of methyl benzoate. The resulting product is then purified using column chromatography.
Scientific Research Applications
Methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been used in various scientific studies for its potential therapeutic applications. One such application is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and may be useful in the treatment of various types of cancer.
properties
Product Name |
methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate |
|---|---|
Molecular Formula |
C19H14ClN3O5 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
methyl 4-chloro-3-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C19H14ClN3O5/c1-27-19(24)12-2-8-17(20)16(10-12)18-9-7-15(28-18)11-21-22-13-3-5-14(6-4-13)23(25)26/h2-11,22H,1H3/b21-11+ |
InChI Key |
DOLCYADAXVJGPW-SRZZPIQSSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)